molecular formula C8H9BF2O3 B11901807 3-(2,2-Difluoroethoxy)phenylboronic acid CAS No. 958452-33-0

3-(2,2-Difluoroethoxy)phenylboronic acid

Cat. No.: B11901807
CAS No.: 958452-33-0
M. Wt: 201.97 g/mol
InChI Key: RPRWURPVNIXBNV-UHFFFAOYSA-N
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Description

3-(2,2-Difluoroethoxy)phenylboronic acid is an organoboron compound with the molecular formula C8H9BF2O3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a 2,2-difluoroethoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Difluoroethoxy)phenylboronic acid typically involves the reaction of phenylboronic acid with 2,2-difluoroethanol under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Difluoroethoxy)phenylboronic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phenols or quinones.

    Reduction: It can be reduced to form the corresponding boronic ester.

    Substitution: It can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield phenols, while reduction with sodium borohydride can produce boronic esters.

Scientific Research Applications

3-(2,2-Difluoroethoxy)phenylboronic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It can be used in the design of boron-containing biomolecules for studying enzyme mechanisms and developing enzyme inhibitors.

Properties

CAS No.

958452-33-0

Molecular Formula

C8H9BF2O3

Molecular Weight

201.97 g/mol

IUPAC Name

[3-(2,2-difluoroethoxy)phenyl]boronic acid

InChI

InChI=1S/C8H9BF2O3/c10-8(11)5-14-7-3-1-2-6(4-7)9(12)13/h1-4,8,12-13H,5H2

InChI Key

RPRWURPVNIXBNV-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)OCC(F)F)(O)O

Origin of Product

United States

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